(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S3/c1-23-7-6-19-10-3-2-9(26(17,21)22)8-12(10)25-15(19)18-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPMDZZZMHUVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
The compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities. The presence of the thiophene ring and various substituents significantly influences its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of thiophene carboxamide derivatives, including this compound, as anticancer agents.
- Mechanism of Action : The compound exhibits biomimetic properties similar to known anticancer drugs like combretastatin A-4 (CA-4). It interacts with tubulin, disrupting microtubule dynamics, which is critical for cancer cell proliferation. In vitro studies have shown that compounds structurally related to this compound can induce cell aggregation in Hep3B cancer cells, indicating a potential mechanism for inhibiting tumor growth .
- Efficacy : In a comparative study, derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. For instance, compounds derived from thiophene exhibited IC50 values of 5.46 µM and 12.58 µM against Hep3B cells .
Antibacterial Activity
The antibacterial properties of thiophene carboxamides have also been extensively studied.
- Spectrum of Activity : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Mechanisms : Molecular docking studies suggest that these compounds bind effectively to bacterial targets such as DNA gyrase and MurD, leading to inhibited bacterial growth. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the complex .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity.
- Efficacy Against Fungi : Studies have indicated that certain derivatives possess significant antifungal activity against Candida species and other pathogenic fungi. The growth inhibition zones observed in assays suggest that these compounds can disrupt fungal cell integrity .
Summary of Biological Activities
The following table summarizes the biological activities reported for (Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide and related compounds:
Scientific Research Applications
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C21H19ClN3O4S2
- Molecular Weight : 441.52 g/mol
- Key Functional Groups :
- Sulfamoyl group
- Benzo[d]thiazole ring
- Thiophene moiety
Research indicates that this compound may exhibit several biological activities, primarily due to its unique structural features. The following sections detail its applications based on existing studies.
Antimicrobial Properties
The sulfonamide component of the compound suggests potential antibacterial activity by inhibiting bacterial folate synthesis. Studies have demonstrated:
- In vitro Assays : The compound showed activity against various bacterial strains, indicating its potential as a new antibiotic candidate.
- Mechanism of Action : Similar compounds have been observed to affect the excited state intramolecular proton transfer (ESIPT), which may influence their antimicrobial efficacy.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| 5-Methyl-1,3-thiazole-4-carboxylic acid | Thiazole ring | Antifungal |
| 2-Amino-5-thiazolecarboxylic acid | Thiazole ring with amino group | Anticancer |
Anticancer Activity
Preliminary studies have suggested that (Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibits significant cytotoxic effects against various human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
Findings from Cytotoxicity Studies
| Study Type | Findings |
|---|---|
| Cytotoxicity Tests | The compound exhibited significant cytotoxic effects, leading to cell death through apoptosis. |
| Molecular Docking Studies | Strong binding affinity to enzymes involved in metabolic pathways related to cancer was observed. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.
- Cytotoxicity Evaluation : A study involving various human cancer cell lines revealed that the compound exhibited significant cytotoxic effects, leading to cell death through apoptosis.
- Molecular Interaction Studies : Advanced computational techniques such as molecular docking were utilized to predict how this compound interacts with target enzymes, providing insights into its mechanism of action.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting thiophene-2-carboxamide derivatives with functionalized benzo[d]thiazole intermediates under reflux conditions (e.g., dry chloroform or DMF) .
- Configuration control : The Z-configuration is stabilized by steric and electronic effects, often achieved via selective crystallization or chiral catalysts .
- Key factors : Temperature (60–80°C), solvent polarity (DMF for polar intermediates), and reaction time (5–20 hours) significantly affect yield. For example, prolonged reflux in DMF improves cyclization but may increase side products .
- Yield optimization : Catalysts like triethyl orthoformate or iodine enhance intramolecular cyclization efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons in the benzo[d]thiazole and thiophene moieties. The methoxyethyl group (δ 3.2–3.5 ppm) and sulfamoyl protons (δ 6.8–7.0 ppm) are diagnostic .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and sulfamoyl carbons (δ 110–115 ppm) validate the structure .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the Z-configuration .
- IR spectroscopy : Absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) indicate key functional groups .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Anticancer assays : Use cell lines (e.g., MCF-7, HeLa) for viability tests (MTT assay) to evaluate IC₅₀ values. The sulfamoyl group enhances interaction with tumor-associated carbonic anhydrase isoforms .
- Antimicrobial screening : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in disk diffusion assays. The thiophene core may disrupt bacterial membrane integrity .
Advanced Research Questions
Q. How does the Z-configuration influence reactivity and biological interactions?
- Steric effects : The Z-configuration positions the sulfamoyl group and methoxyethyl chain on the same side, creating a planar structure that enhances π-π stacking with enzyme active sites (e.g., kinase domains) .
- Electronic effects : The conjugated thiophene-carboxamide system stabilizes charge transfer interactions, critical for binding to hydrophobic pockets in targets like tubulin or topoisomerases .
- Reactivity : The Z-isomer shows slower hydrolysis rates compared to E-forms due to reduced solvent accessibility of the carboxamide group .
Q. How can contradictions in bioactivity data across studies be resolved?
- Standardize assays : Use consistent cell lines (e.g., NCI-60 panel for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural verification : Re-analyze disputed samples via X-ray crystallography to confirm configuration and purity. Contradictions often arise from undetected isomerization or degradation .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular similarity scoring) to identify outliers caused by substituent variations .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like EGFR or COX-2. The sulfamoyl group often forms hydrogen bonds with catalytic lysine residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. The methoxyethyl chain may exhibit flexibility, requiring enhanced sampling techniques (e.g., metadynamics) .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like LogP and polar surface area to optimize substituents for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
